2-(Methylamino)quinolin-8-ol synthesis and characterization
2-(Methylamino)quinolin-8-ol synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Methylamino)quinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Modern Chemistry
Quinoline and its derivatives represent a cornerstone in heterocyclic chemistry, renowned for their wide-ranging applications in medicinal chemistry, materials science, and analytical chemistry.[1][2] The privileged quinoline scaffold is a key feature in numerous pharmacologically active compounds, exhibiting antimicrobial, anticancer, and neuroprotective properties.[1] The specific functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and biological properties. This guide focuses on a specific derivative, 2-(Methylamino)quinolin-8-ol, providing a detailed exploration of a robust synthetic pathway and a comprehensive characterization protocol. The presence of the 8-hydroxyl group makes it a potent chelating agent, while the 2-methylamino group can significantly influence its biological activity and pharmacokinetic profile.[1][3]
Part 1: Synthetic Strategy and Protocol
Retrosynthetic Analysis and Strategy
The synthesis of 2-(Methylamino)quinolin-8-ol is most logically approached via a nucleophilic aromatic substitution (SNAr) reaction. The target molecule can be disconnected at the C2-N bond, identifying a key precursor: 2-chloroquinolin-8-ol. This intermediate possesses an electrophilic C2 position, activated by the ring nitrogen, making it susceptible to attack by a nucleophile like methylamine.
The synthesis of the 2-chloroquinolin-8-ol precursor itself can be achieved from the commercially available 8-hydroxyquinoline. This multi-step synthesis is designed to be efficient and scalable for laboratory settings.
Experimental Workflow Diagram
Caption: Synthetic workflow for 2-(Methylamino)quinolin-8-ol.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Chloroquinolin-8-ol
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Rationale: The conversion of the hydroxyl group at the 2-position of the tautomeric form of 8-hydroxyquinoline-2(1H)-one to a chloride is a standard method for activating the position for subsequent nucleophilic substitution. Phosphorus oxychloride is a common and effective reagent for this type of transformation.
-
Procedure:
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To a stirred solution of 8-hydroxyquinoline (10.0 g, 68.9 mmol) in a round-bottom flask, add phosphorus oxychloride (25 mL, 275.6 mmol).
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Add a catalytic amount of N,N-Dimethylformamide (DMF, ~0.5 mL).
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Fit the flask with a reflux condenser and heat the reaction mixture to 110°C for 4 hours. The solution will become dark and viscous.
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After cooling to room temperature, pour the reaction mixture slowly and carefully onto crushed ice (~200 g) with vigorous stirring in a fume hood.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum.
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The crude 2-chloroquinolin-8-ol can be purified by recrystallization from ethanol to yield a crystalline solid.[4][5]
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Step 2: Synthesis of 2-(Methylamino)quinolin-8-ol
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Rationale: This step is a classic SNAr reaction. The electron-withdrawing quinoline nitrogen activates the C2 position, facilitating the displacement of the chloride by the methylamine nucleophile. Ethanol is used as a polar protic solvent, and heat is applied to overcome the activation energy of the reaction.
-
Procedure:
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In a sealed pressure vessel, suspend 2-chloroquinolin-8-ol (5.0 g, 27.8 mmol) in ethanol (100 mL).
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Add an aqueous solution of methylamine (40 wt. %, 21.6 mL, 278 mmol). A significant excess of the amine is used to drive the reaction to completion.
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Seal the vessel and heat the mixture to 120°C for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
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Concentrate the organic phase to yield the crude product.
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Step 3: Purification
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Rationale: Column chromatography is a standard method for purifying organic compounds. Silica gel is a polar stationary phase, and a gradient of ethyl acetate in hexane is used to elute the product, separating it from any unreacted starting material or byproducts.
-
Procedure:
-
Purify the crude product by flash column chromatography on silica gel.
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Elute with a gradient of 20% to 50% ethyl acetate in hexanes.
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Combine the fractions containing the desired product (visualized by TLC with UV light).
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Remove the solvent under reduced pressure to yield 2-(Methylamino)quinolin-8-ol as a solid.
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Part 2: Structural Elucidation and Purity Assessment
Characterization is crucial to confirm the identity and purity of the synthesized 2-(Methylamino)quinolin-8-ol. The following techniques provide a comprehensive analysis of the molecular structure.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Protons on the quinoline core, a singlet for the N-CH₃ group, and exchangeable protons for the N-H and O-H groups. |
| ¹³C NMR | Ten distinct carbon signals corresponding to the molecular structure. |
| IR Spectroscopy | Characteristic absorption bands for O-H, N-H, C-H (aromatic and aliphatic), C=C, and C=N bonds. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The expected chemical shifts are based on known values for similar quinoline structures.[6][7]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.50 | br s | 1H | O-H |
| ~8.00 | d | 1H | H-4 |
| ~7.40 | d | 1H | H-5 |
| ~7.25 | t | 1H | H-6 |
| ~7.10 | d | 1H | H-7 |
| ~6.80 | d | 1H | H-3 |
| ~6.50 | q | 1H | N-H |
| ~2.90 | d | 3H | N-CH₃ |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~158.0 | C-2 |
| ~152.5 | C-8 |
| ~145.0 | C-8a |
| ~136.5 | C-4 |
| ~128.0 | C-6 |
| ~122.0 | C-4a |
| ~118.0 | C-5 |
| ~110.0 | C-7 |
| ~105.0 | C-3 |
| ~29.5 | N-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3400 - 3200 | Broad | O-H stretch |
| 3350 - 3310 | Medium | N-H stretch |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch |
| 1620 - 1580 | Strong | C=C and C=N stretch |
| 1250 - 1180 | Strong | C-O stretch |
| 1350 - 1280 | Medium | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 4: Predicted Mass Spectrometry Data
| Technique | m/z Value | Assignment |
|---|---|---|
| ESI-MS | 175.0866 | [M+H]⁺ (Calculated for C₁₀H₁₁N₂O⁺) |
| ESI-MS | 173.0719 | [M-H]⁻ (Calculated for C₁₀H₉N₂O⁻) |
Purity Assessment
The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC). A single sharp peak in the HPLC chromatogram or a single spot on the TLC plate under different solvent systems would indicate a high degree of purity.
References
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-
MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Available from: [Link]
- Google Patents. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
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Eureka | Patsnap. Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Available from: [Link]
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MDPI. 2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol. Available from: [Link]
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PMC - NIH. Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. Available from: [Link]
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Chemchart. 2-(methylamino)quinolin-8-ol (70125-17-6). Available from: [Link]
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European Patent Office. EP 1294694 B1 - PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES. Available from: [Link]
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PMC - NIH. N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline. Available from: [Link]
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The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available from: [Link]
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PubChem. 2-Chloroquinolin-8-ol. Available from: [Link]
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ResearchGate. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available from: [Link]
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International Journal of Pharmaceutical Sciences and Drug Research. CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. Available from: [Link]
-
ResearchGate. Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. Available from: [Link]
-
ResearchGate. Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Available from: [Link]
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